molecular formula C19H13Cl3F3N3OS B2497055 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 321553-45-1

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No. B2497055
CAS RN: 321553-45-1
M. Wt: 494.74
InChI Key: QCPIOWVJWNOCSR-JQAMDZJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves multi-step chemical reactions, starting from basic pyrazole carbaldehydes. For example, Vilkauskaitė et al. (2011) describe the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, leading to various pyrazole derivatives through subsequent chemical transformations (Vilkauskaitė, Šačkus, & Holzer, 2011). Similarly, Hu et al. (2010) reported the synthesis of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent, highlighting the versatility of synthesis approaches for such compounds (Hu, Ge, Ding, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction methods, revealing intricate details about the spatial arrangement of atoms within the molecule. Xu and Shi (2011) detailed the crystal structure of a pyrazole carbaldehyde, showing how its aldehydic fragment aligns almost coplanar with the adjacent pyrazole ring, providing insights into the molecule's three-dimensional conformation (Xu & Shi, 2011).

Chemical Reactions and Properties

Chemical properties of pyrazole derivatives include their reactivity in various chemical reactions, such as condensation, cyclocondensation, and nucleophilic substitution. For instance, Tayebi et al. (2011) explored the use of sulfuric acid derivatives as catalysts for condensation reactions involving aromatic aldehydes and pyrazolones, indicating the compounds' reactive nature and potential for forming diverse chemical structures (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • Sonogashira-Type Reactions : This compound is used as a precursor in Sonogashira-type cross-coupling reactions. It leads to the synthesis of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then converted into various pyrazole derivatives, demonstrating its utility in complex organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : The compound is used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. This includes microwave-assisted reactions under Sonogashira-type conditions, showcasing its role in the development of novel chemical entities (Palka et al., 2014).

  • Synthesis of Reduced Bipyrazoles : This compound is a key precursor in the synthesis of reduced bipyrazoles and related structures, offering insights into new ways of molecular assembly and structural formation in organic chemistry (Cuartas et al., 2017).

  • Development of Antimicrobial Agents : It has been used in the synthesis of pyrazole derivatives with potential antimicrobial properties. This highlights its role in the development of new pharmaceutical agents (Bhat et al., 2016).

  • Catalysis : The compound is involved in catalysis, specifically in the synthesis of bis(pyrazolones), demonstrating its utility in facilitating chemical reactions (Tayebi et al., 2011).

Molecular Structure and Characterization

  • Crystallographic Studies : Crystal structure determination of derivatives of this compound has been conducted, providing valuable information on molecular geometry and intermolecular interactions, which is crucial for understanding its chemical behavior (Xu & Shi, 2011).

  • Molecular Rearrangements : Research into the molecular rearrangements of derivatives of this compound offers insights into the dynamics of chemical transformations and stability, which are essential for designing effective synthetic pathways (L'abbé et al., 1990).

properties

IUPAC Name

(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-13-5-3-12(20)4-6-13)14(17(27-28)19(23,24)25)9-26-29-10-11-2-7-15(21)16(22)8-11/h2-9H,10H2,1H3/b26-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPIOWVJWNOCSR-JQAMDZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.